![molecular formula C19H22N2O4S B2666444 N,N-diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 881476-88-6](/img/structure/B2666444.png)

N,N-diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

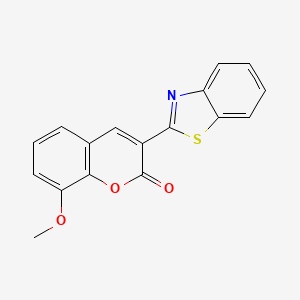

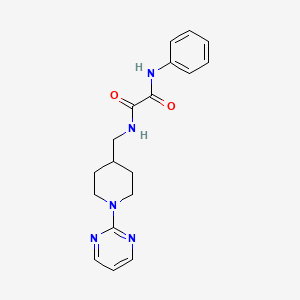

The compound has been synthesized and evaluated as a TNF-α inhibitor . The synthesis involved a shape screen and rational design process. Initially, a commercial compound library was screened for EJMC-1 analogs based on shape similarity. Out of the 68 compounds tested, 20 compounds showed better binding affinity than EJMC-1 in the SPR competitive binding assay . The most potent compound was 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) with an IC50 of 14 μM . Based on the docking analysis of S10 and EJMC-1 binding with TNF-α, S10 analogs were designed, purchased, and synthesized .Molecular Structure Analysis

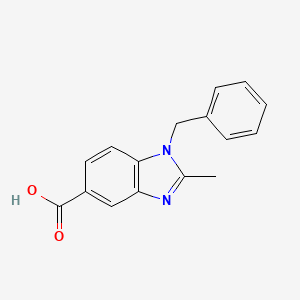

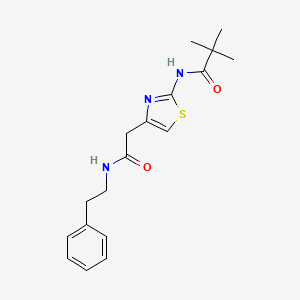

The molecular structure of “N,N-diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is characterized by a dihydrobenzo[cd]indole core with a sulfonamide group at the 6-position. The compound also features an isobutyryl group and two ethyl groups attached to the nitrogen atoms.Chemical Reactions Analysis

The compound has been evaluated for its inhibitory activity against TNF-α . The most potent compound, 4e, showed an IC50 value of 3 μM in cell assay, which was 14-fold stronger than EJMC-1 . This indicates that the compound can effectively inhibit the activity of TNF-α, a cytokine involved in systemic inflammation.科学的研究の応用

Antioxidant Activity of Sulfonamide Derivatives

Research on 3-Selanyl-1H-indoles and 3-Selanylimidazo[1,2-a]pyridines derivatives, which share structural similarities with the compound , has demonstrated significant antioxidant activity. These compounds have been synthesized using CuI/SeO2 under ultrasound irradiation, showing potential in reducing oxidative stress in biological applications (Vieira et al., 2017).

Sulfonamide-Based Hybrid Compounds as Pharmacological Agents

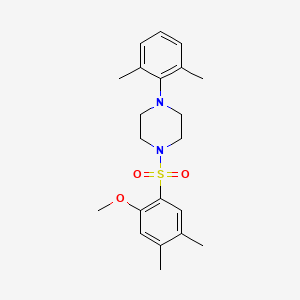

Sulfonamides, as a class of drugs, show a wide range of pharmacological activities, including antibacterial and antitumor effects. A review highlights the development of sulfonamide hybrids containing pharmacologically active scaffolds, such as coumarin, indole, and quinoline, demonstrating their versatility in drug design (Ghomashi et al., 2022).

Sulfonamide Inhibition Studies for Carbonic Anhydrase

A study on sulfonamide-based indole-1,2,3-triazole chalcone hybrids explores their inhibition activity against human carbonic anhydrases, showing potential for developing selective inhibitors for therapeutic applications (Singh et al., 2020).

Synthesis and Biological Screening of Sulfonamide Derivatives

The synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives has led to compounds with effective antimicrobial and antiproliferative properties, showcasing the role of sulfonamide derivatives in developing new therapeutic agents (Abd El-Gilil, 2019).

Mechanochemical Synthesis of Cyclodextrin Polymers

A novel approach for synthesizing cyclodextrin nanosponges (CD-NS) through mechanochemistry, using 1,1-carbonyldiimidazole as the crosslinker , highlights the green chemistry routes for preparing polymers with potential biomedical applications (Pedrazzo et al., 2020).

作用機序

The compound acts as an inhibitor of TNF-α, a cytokine that plays a pivotal role in inflammatory response . Dysregulation of TNF can lead to a variety of pathological effects, including auto-inflammatory diseases . The compound’s mechanism of action involves binding to TNF-α, thereby inhibiting its activity .

特性

IUPAC Name |

N,N-diethyl-1-(2-methylpropanoyl)-2-oxobenzo[cd]indole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-5-20(6-2)26(24,25)16-11-10-15-17-13(16)8-7-9-14(17)19(23)21(15)18(22)12(3)4/h7-12H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESJMPCCYAMACM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-chlorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2666370.png)

![2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid](/img/structure/B2666372.png)

![3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(pyridin-4-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B2666375.png)

![N-{6-azaspiro[2.5]octan-1-yl}-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2666377.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2666383.png)